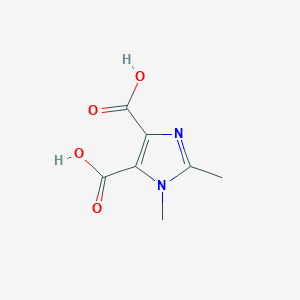

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid

Vue d'ensemble

Description

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid is a versatile compound with a variety of potential targets. Imidazoles, the class of compounds to which it belongs, are key components in functional molecules used in a diverse range of applications . .

Mode of Action

Imidazoles are known to interact with their targets through various mechanisms, often involving the formation of bonds during the synthesis of the imidazole .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Result of Action

It is known that imidazole derivatives can have anticancer and anti-inflammatory activities .

Action Environment

It is known that factors such as temperature and humidity can affect the properties of certain imidazole-based compounds .

Analyse Biochimique

Biochemical Properties

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that are essential for catalytic activities. For instance, it can interact with enzymes such as metalloproteases, which require metal ions for their catalytic function. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions, stabilizing the enzyme’s active site and enhancing its catalytic efficiency .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by acting as an agonist or antagonist to specific receptors. For example, it may bind to G-protein coupled receptors (GPCRs), altering the downstream signaling cascade and affecting cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby regulating the transcription of target genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic function. For instance, it may act as a competitive inhibitor by mimicking the substrate and binding to the enzyme’s active site, preventing the actual substrate from binding. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Furthermore, this compound can modulate gene expression by binding to transcription factors or DNA, influencing the transcriptional machinery and altering the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can participate in the tricarboxylic acid (TCA) cycle, glycolysis, and amino acid metabolism by acting as a substrate or cofactor for specific enzymes. For example, it may be converted into intermediates that enter the TCA cycle, contributing to energy production and biosynthesis. Additionally, this compound can influence the levels of metabolites such as ATP, NADH, and pyruvate, thereby modulating cellular energy status and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms, depending on its concentration gradient and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. For instance, it may bind to cytoplasmic or nuclear proteins, affecting its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it participates in energy production and metabolic regulation. Alternatively, this compound can be localized to the nucleus, where it interacts with transcription factors and DNA to regulate gene expression. The subcellular localization of this compound is essential for its role in cellular processes and biochemical reactions .

Activité Biologique

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid (DMIDCA) is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of DMIDCA, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

DMIDCA has the molecular formula C₇H₈N₂O₄ and a molecular weight of 172.15 g/mol. The structure features two carboxylic acid groups at the 4 and 5 positions of the imidazole ring, which contribute to its reactivity and biological interactions.

Imidazole derivatives, including DMIDCA, interact with various biological targets, influencing several biochemical pathways. The primary mechanisms include:

- Enzyme Inhibition : DMIDCA has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, particularly in cancer and inflammatory responses.

- Receptor Interaction : The compound can act as a ligand for various receptors, modulating their activity and affecting downstream signaling pathways .

- Antioxidant Activity : DMIDCA exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Biological Activities

The biological activities of DMIDCA are extensive and include:

- Antimicrobial Activity : Studies have demonstrated that DMIDCA possesses antibacterial and antifungal properties. It has shown effectiveness against various pathogenic microorganisms by disrupting their cellular processes .

- Anti-inflammatory Properties : DMIDCA has been investigated for its potential to reduce inflammation. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .

- Antitumor Effects : Research indicates that DMIDCA may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect is mediated through the modulation of signaling pathways related to cell survival and death .

Case Studies

Several studies highlight the biological activity of DMIDCA:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DMIDCA against Staphylococcus aureus and Candida albicans. The results showed a significant reduction in microbial growth at concentrations as low as 50 µg/mL, indicating its potential as a therapeutic agent for infections .

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation in vitro, DMIDCA reduced the secretion of TNF-α and IL-6 by macrophages, suggesting its role in modulating immune responses .

- Antitumor Activity : In vitro assays demonstrated that DMIDCA inhibited the growth of human leukemia cell lines with an IC50 value of 30 µM. The mechanism was linked to cell cycle arrest and increased apoptosis markers .

Pharmacokinetics

DMIDCA exhibits favorable pharmacokinetic properties:

- Solubility : It is highly soluble in water and polar solvents, enhancing its bioavailability.

- Metabolism : Initial studies suggest that DMIDCA undergoes metabolic transformations that may affect its pharmacological efficacy and safety profile .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry and Antiviral Activity

1,2-Dimethyl-1H-imidazole-4,5-dicarboxylic acid and its derivatives have been identified as promising candidates in the development of antiviral agents. Research indicates that certain derivatives exhibit potent inhibitory activity against viruses such as Dengue virus and Yellow fever virus. A study reported that a derivative of imidazole-4,5-dicarboxylic acid demonstrated an effective half-maximal inhibitory concentration (EC50) of 0.93 μM against Dengue virus in Vero cells . This highlights the compound's potential in antiviral drug development.

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound | Virus Target | EC50 (μM) |

|---|---|---|

| 15b | Yellow Fever | 1.85 |

| 20a | Dengue | 0.93 |

| 15c | Dengue | 40.70 |

Antidepressant Properties

Recent studies have explored the antidepressant effects of imidazole derivatives, including this compound. In animal models, certain synthesized derivatives demonstrated significant reductions in anxiety and depressive behaviors at doses comparable to established antidepressants like imipramine . The low toxicity profile of these compounds further supports their potential for therapeutic use.

Table 2: Antidepressant Activity in Animal Models

| Compound | Test Method | Dose (mg/kg) | Result |

|---|---|---|---|

| IIb | Tail Suspension Test | 10 | Significant reduction in immobility |

| IVa | Forced Swimming Test | 10 | Significant reduction in depression index |

Biochemical Applications

The compound plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It can act as a ligand, forming complexes with metal ions essential for catalytic activities. For instance, it has been shown to stabilize the active sites of metalloproteases, enhancing their catalytic efficiency.

Synthesis and Intermediate Role

This compound serves as an important intermediate in the synthesis of other biologically active compounds. It is utilized in the preparation of amides that have central nervous system stimulating effects and are used therapeutically as sedatives . Additionally, it is a precursor for purine synthesis intermediates and semi-synthetic antibiotics .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of imidazole derivatives for various applications:

- Antiviral Screening : High-throughput screening identified novel imidazole derivatives with significant antiviral activity against multiple viruses, suggesting a pathway for future drug development .

- Antidepressant Research : A study focusing on synthesized imidazole derivatives revealed promising antidepressant activity with low toxicity, indicating their potential as new therapeutic agents .

Propriétés

IUPAC Name |

1,2-dimethylimidazole-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-8-4(6(10)11)5(7(12)13)9(3)2/h1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZUPKJUPDDKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.